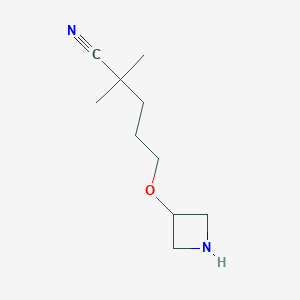
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile typically involves multiple steps. One common method starts with the preparation of azetidine intermediates, which are then functionalized to introduce the desired substituents. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with different nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with proteins and other biomolecules . The exact pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can be compared with other azetidine derivatives, such as:
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound is used as a rigid linker in PROTAC development for targeted protein degradation.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have shown antiproliferative and tubulin-destabilizing effects in cancer cells.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from other azetidine derivatives .
Biologische Aktivität
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways and influencing cellular responses.
Biological Activity
Research into the biological activity of this compound has highlighted several potential effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific protein tyrosine phosphatases (PTPs), which are critical in cancer cell signaling pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through modulation of cytokine production and immune response pathways.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Investigate anti-inflammatory effects | Showed reduced levels of pro-inflammatory cytokines in treated cells. |
| Study C | Assess neuroprotective effects | Found increased cell viability under oxidative stress conditions compared to control groups. |
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxy)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-10(2,8-11)4-3-5-13-9-6-12-7-9/h9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
DEEDMANWGDUDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCOC1CNC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















